molecular formula C11H15BrClN B598074 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1203684-61-0

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B598074
CAS No.: 1203684-61-0
M. Wt: 276.602
InChI Key: PAJBLSRAXGBGRE-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15BrClN and its molecular weight is 276.602. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

One study highlights the analgesic and anti-inflammatory effects of a closely related compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This research indicates a significant potential for medical applications, particularly as a non-narcotic analgesic. The compound exhibited pronounced anti-inflammatory effects, suggesting its use in treating conditions involving inflammation (Rakhmanova et al., 2022).

Local Anesthetic Activity and Acute Toxicity

Another study focused on a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, evaluating their local anesthetic activity, acute toxicity, and structure-toxicity relationships. These compounds displayed high local anesthetic activity on rabbit eyes and showed acceptable pharmacokinetic and pharmacodynamic properties without carcinogenic or mutagenic potential, indicating their potential as safe and effective local anesthetics (Azamatov et al., 2023).

Adrenergic Blocking and Sympatholytic Activities

A related derivative was studied for its adrenergic blocking and sympatholytic activities. Some synthesized compounds or their hydrochlorides showed moderate adrenergic blocking and sympatholytic activities, hinting at their potential use in conditions requiring the modulation of adrenergic functions (Aghekyan et al., 2017).

Antiglioma Agents

Research into tetrahydroisoquinoline analogs has identified compounds with significant antiglioma activity. Novel tetrahydroisoquinoline (THI) analogs were synthesized and evaluated, showing improved potency and selectivity against glioma, indicating a promising direction for the development of new treatments for this type of cancer (Patil et al., 2010).

Anticonvulsant Activity

The development of new anticonvulsants led to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, exploring structure-activity relationships. One derivative showed high potency against audiogenic seizures in mice, comparable to existing anticonvulsant agents, suggesting the value of these compounds in treating convulsive disorders (Gitto et al., 2006).

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJBLSRAXGBGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745150
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-61-0
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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